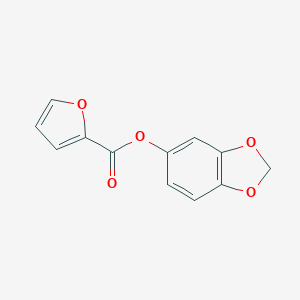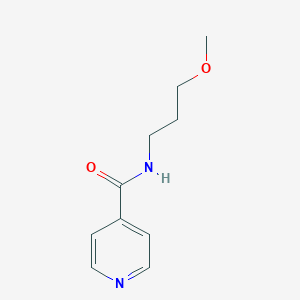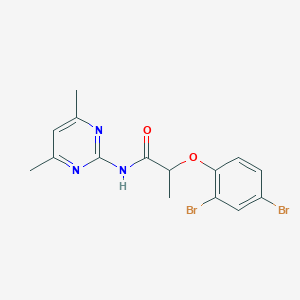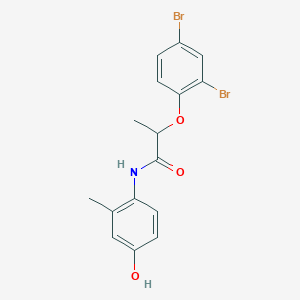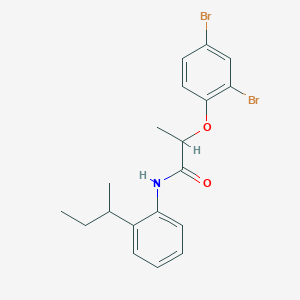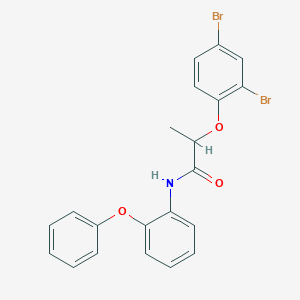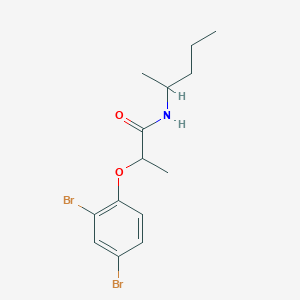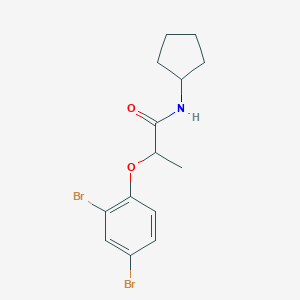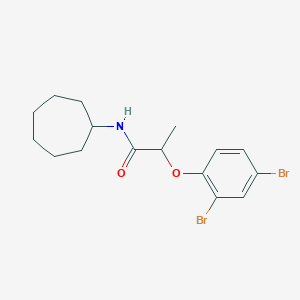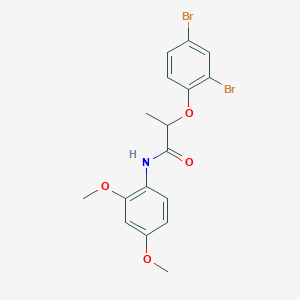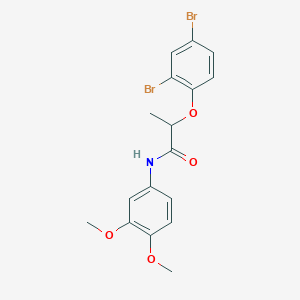
2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a chemical compound that has been widely used in scientific research. It is also known as AH6809 and is a nonsteroidal anti-inflammatory agent. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. The compound selectively inhibits COX-1 and COX-2 enzymes, which are involved in different physiological processes. This leads to a reduction in the production of prostaglandins, which results in an anti-inflammatory effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide include its anti-inflammatory properties, as well as its effects on platelet aggregation and vascular tone. The compound has been found to inhibit platelet aggregation, which makes it a potential therapeutic agent for preventing thrombotic events. It has also been found to affect vascular tone, which may have implications for the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in lab experiments include its well-established anti-inflammatory properties, as well as its selectivity for COX-1 and COX-2 enzymes. This makes it a valuable tool for studying the role of inflammation in various diseases and conditions. However, the compound also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
For research involving 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide include its potential use as a therapeutic agent for various inflammatory conditions, as well as its potential for preventing thrombotic events. Additionally, further studies are needed to explore its effects on vascular tone and its potential as a treatment for hypertension. Finally, research into the compound's potential for off-target effects and its mechanism of action may lead to the development of more selective and effective anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide involves the reaction of 2-(4-chlorophenoxy)aniline with 2-hydroxy-5-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been extensively used in scientific research for its anti-inflammatory properties. It has been found to inhibit the production of prostaglandins, which are inflammatory mediators. This makes it a valuable tool for studying the role of inflammation in various diseases and conditions.
Propriétés
Formule moléculaire |
C15H14ClNO3 |
|---|---|
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO3/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19) |
Clé InChI |
GIIWWFCYQMLNLR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



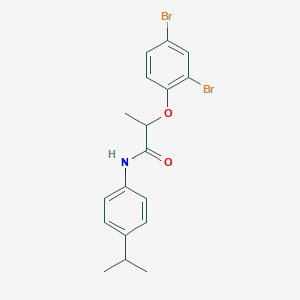
![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
